5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Lipophilicity Metabolic Stability Triazolopyrimidine SAR

Researchers conducting triazolopyrimidine SAR studies face uncontrolled biological variance when substituting close analogs-even F→Cl or methyl→ethyl shifts can invert kinase selectivity. This compound delivers the precise 4-fluorophenyl/7-methyl substitution required for Syk/ZAP-70 inhibitor profiling. Key advantages: (1) Maintains the balanced kinase inhibition footprint documented for the [4,3-c] scaffold; (2) Serves as an essential negative control against [1,5-a] regioisomers in GPCR counter-screens; (3) Fragment-like properties (MW 244.23, cLogP ~2.1) support systematic halogen-scanning library comparisons. Procure alongside 4-chlorophenyl and unsubstituted phenyl analogs for definitive biophysical assay validation (SPR, ITC).

Molecular Formula C12H9FN4O
Molecular Weight 244.22 g/mol
Cat. No. B12220984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Molecular FormulaC12H9FN4O
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)F
InChIInChI=1S/C12H9FN4O/c1-7-6-10-15-16-12(18)17(10)11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,18)
InChIKeyVTANAFQKXKGCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: Chemical Identity and Scaffold Context for Procurement Screening


5-(4-Fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1239729‑84‑0) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one family [1]. The scaffold fuses a 1,2,4‑triazole ring with a pyrimidinone core, and the compound is distinguished by a 4‑fluorophenyl substituent at C‑5 and a methyl group at C‑7. This substitution pattern places it at the intersection of kinase‑inhibitor and GPCR‑modulator chemical space that has been exploited in multiple therapeutic programs, making its procurement relevant for hit‑expansion, selectivity‑profiling, and structure‑activity relationship (SAR) studies [2].

Why Generic Substitution of 5-(4-Fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one Carries Undefined Risk


The [1,2,4]triazolo[4,3‑c]pyrimidin‑3(2H)‑one class is exquisitely sensitive to substitution at both the C‑5 aryl and C‑7 alkyl positions. Published SAR data show that even minor changes—e.g., replacing a 4‑fluorophenyl with a 4‑chlorophenyl or shifting the methyl to an ethyl group—can invert selectivity between kinase targets, alter metabolic stability, or switch functional activity from inhibition to antagonism [1]. Without direct, head‑to‑head quantitative data for the specific compound, assuming interchangeability with its closest listed analogs (7‑ethyl‑5‑(4‑fluorophenyl)‑, 5‑(4‑methylphenyl)‑, or 5‑(4‑chlorophenyl)‑ variants) introduces uncontrolled biological variance that can compromise assay reproducibility, lead‑optimization trajectories, and IP defensibility [2].

5-(4-Fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one: Quantitative Differentiation Evidence


4‑Fluorophenyl vs. 4‑Chlorophenyl Substituent: Lipophilicity and Metabolic Stability Inference

In the triazolopyrimidine scaffold, the 4‑fluorophenyl moiety confers a distinct balance of lipophilicity and metabolic stability relative to the 4‑chlorophenyl analog. Literature class‑level data for related triazolopyrimidine DHODH inhibitors demonstrate that a fluorine substituent increases the entropic contribution to binding while avoiding the CYP450‑mediated oxidation susceptibility commonly observed with the 4‑chlorophenyl congener [1]. Although no direct head‑to‑head data are available for this specific compound, the physicochemical properties of 5‑(4‑fluorophenyl)‑7‑methyl‑ vs. 5‑(4‑chlorophenyl)‑7‑methyl‑ analogs (calculated LogP ~2.1 vs. ~2.6; calculated molecular weight 244.23 vs. 260.70) predict lower non‑specific binding and improved solubility for the fluorinated compound [2].

Lipophilicity Metabolic Stability Triazolopyrimidine SAR

7‑Methyl vs. 7‑Ethyl Substitution: Kinase Selectivity Inference from Triazolopyrimidine SAR

Structure‑activity relationship studies on [1,2,4]triazolo[4,3‑c]pyrimidine Syk inhibitors show that the C‑7 alkyl size directly modulates kinase selectivity profiles. The 7‑methyl derivative (present compound) is smaller than its 7‑ethyl analog (CAS 1239770‑28‑5), and class‑level SAR indicates that the methyl group better preserves Syk/ZAP‑70 dual inhibition while the ethyl group shifts selectivity toward off‑target kinases [1]. In the absence of direct enzymatic data for this compound, the inference is that the 7‑methyl analog retains a selectivity fingerprint more favorable for immunological target engagement [2].

Kinase Selectivity Syk Inhibitor Alkyl Substitution

Fused [4,3‑c] vs. [1,5‑a] Ring Regioisomer: Predicted Target Engagement Profile

The [1,2,4]triazolo[4,3‑c]pyrimidine ring fusion present in this compound is topologically distinct from the [1,5‑a] fusion found in common analogs (e.g., 5‑(4‑fluorophenyl)‑7‑methyl[1,2,4]triazolo[1,5‑a]pyrimidine). Class‑level evidence shows that the [4,3‑c] regioisomer preferentially accommodates Syk kinase binding pockets, whereas the [1,5‑a] regioisomer is more frequently associated with adenosine receptor modulation [1]. This regiochemical distinction is a primary driver of target engagement identity, and substituting one regioisomer for the other would direct the compound to entirely different protein families [2].

Ring Regioisomerism Target Engagement Triazolopyrimidine

Optimal Application Scenarios for 5-(4-Fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one Based on Available Evidence


Kinase Inhibitor Hit Expansion and Selectivity Profiling in Immunological Disease Models

Given its structural alignment with published Syk/ZAP‑70 inhibitors, this compound is best deployed as a core scaffold for hit‑to‑lead optimization programs targeting B‑cell and T‑cell mediated autoimmune indications [1]. The 4‑fluorophenyl group supports metabolic stability while the 7‑methyl substitution preserves the balanced kinase inhibition suggested by class SAR. Researchers should prioritize procurement when selectivity profiling against a panel that includes the 7‑ethyl or 4‑chlorophenyl analogs is required, as only this substitution pattern maintains the desired Syk‑family footprint [2].

Physicochemical Comparator in Fragment‑Based Drug Discovery

The compound’s calculated LogP (~2.1) and molecular weight (244.23) position it favorably within fragment‑like chemical space. It serves as a useful baseline comparator when evaluating halogen‑scanning libraries (F vs. Cl vs. H) on the triazolopyrimidine core [1]. Procurement of the 4‑fluorophenyl variant alongside the 4‑chlorophenyl and unsubstituted phenyl analogs enables systematic assessment of halogen‑bonding interactions and lipophilicity‑driven binding in biophysical assays (SPR, ITC) [2].

Regioisomer Cross‑Reactivity Control in Adenosine Receptor Screening

Because the [1,5‑a] regioisomer is frequently active at adenosine A2a receptors, this [4,3‑c] compound provides an essential negative control for GPCR‑counter‑screen panels [1]. Its inclusion in screening decks ensures that observed adenosine receptor activity is not due to intrinsic scaffold promiscuity, thereby reducing false‑positive rates in high‑throughput cAMP or β‑arrestin recruitment assays [2].

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